molecular formula C22H21ClN2S B10772713 3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea

3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea

Cat. No.: B10772713
M. Wt: 380.9 g/mol
InChI Key: LHTLPGOZLLOCIS-UHFFFAOYSA-N
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Description

The compound “CX4” refers to tetrahalomethanes, where “X” represents halogen atoms such as fluorine, chlorine, or bromine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahalomethanes can be synthesized through halogenation reactions involving methane or other hydrocarbons. For instance, the chlorination of methane in the presence of ultraviolet light or a catalyst can produce carbon tetrachloride (CCl4). The reaction conditions typically involve controlled temperatures and the presence of halogen sources .

Industrial Production Methods: Industrially, tetrahalomethanes are produced through large-scale halogenation processes. For example, carbon tetrachloride is manufactured by the chlorination of methane using chlorine gas under high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrahalomethanes undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, or alkoxides. Conditions often involve solvents like water or alcohols and moderate temperatures.

    Reduction Reactions: Reducing agents such as hydrogen gas, zinc, or lithium aluminum hydride are used under controlled conditions.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone may be employed.

Major Products Formed:

Scientific Research Applications

Tetrahalomethanes have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahalomethanes involves their interaction with cellular membranes and proteins. For instance, certain derivatives like p-sulfonatocalix4arenes enhance the cellular uptake of peptides by forming complexes that facilitate membrane translocation. This process involves direct translocation through the cellular membrane, bypassing endocytosis .

Comparison with Similar Compounds

  • Tetrafluoromethane (CF4)
  • Tetrachloromethane (CCl4)
  • Tetrabromomethane (CBr4)

Comparison: Tetrahalomethanes differ in their physical and chemical properties based on the halogen atoms present. For example, carbon tetrachloride is a liquid at room temperature, while tetrafluoromethane is a gas. Their reactivity also varies, with fluorinated compounds generally being less reactive than their chlorinated or brominated counterparts. The unique properties of each tetrahalomethane make them suitable for specific applications, highlighting their versatility and importance in various fields .

Properties

Molecular Formula

C22H21ClN2S

Molecular Weight

380.9 g/mol

IUPAC Name

1-(2-chloro-6-methylphenyl)-3-(1,2-diphenylethyl)thiourea

InChI

InChI=1S/C22H21ClN2S/c1-16-9-8-14-19(23)21(16)25-22(26)24-20(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-14,20H,15H2,1H3,(H2,24,25,26)

InChI Key

LHTLPGOZLLOCIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=S)NC(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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